molecular formula C14H20N2O2 B7514731 [3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone

[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone

Cat. No. B7514731
M. Wt: 248.32 g/mol
InChI Key: GZEXBCLVGSIYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone, also known as UMB 425, is a synthetic compound that has gained attention for its potential applications in scientific research.

Scientific Research Applications

[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 has shown potential as a research tool for studying various neurological and psychiatric disorders. It has been found to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes [3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 a valuable tool for studying dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 acts by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on the brain depending on the specific region and receptor subtype involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 depend on the specific brain region and receptor subtype involved. In general, increased dopamine levels can lead to increased motivation, reward-seeking behavior, and improved cognitive function. However, excessive dopamine release can also lead to addiction, psychosis, and other negative effects.

Advantages and Limitations for Lab Experiments

[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 has several advantages as a research tool, including its selectivity for the dopamine transporter and its ability to cross the blood-brain barrier. However, it also has limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on [3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425. One area of interest is the development of more selective and potent dopamine transporter inhibitors for use in studying specific subtypes of dopamine receptors. Another area of interest is the use of [3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 in combination with other drugs or therapies to treat dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of [3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 in different brain regions and under different conditions.

Synthesis Methods

[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425 can be synthesized through a multi-step process involving the reaction of 3-(dimethylamino)phenylacetonitrile with 1-(3-chloropropyl)-3-(3-hydroxypropyl)piperidine-2,6-dione. The resulting product is then treated with hydrochloric acid to yield [3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone 425.

properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(2)12-6-3-5-11(9-12)14(18)16-8-4-7-13(17)10-16/h3,5-6,9,13,17H,4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEXBCLVGSIYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone

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